molecular formula C16H16 B13880500 2-Butyl-6-ethynylnaphthalene

2-Butyl-6-ethynylnaphthalene

Cat. No.: B13880500
M. Wt: 208.30 g/mol
InChI Key: UCSQGMAIQUOSLD-UHFFFAOYSA-N
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Description

2-Butyl-6-ethynylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. The compound is characterized by the presence of a butyl group at the second position and an ethynyl group at the sixth position on the naphthalene skeleton. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-ethynylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-ethynylnaphthalene with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the ethynyl group acts as a nucleophile, attacking the butyl halide to form the desired product.

Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to couple 2-ethynylnaphthalene with butyl boronic acid under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of zeolite catalysts has been reported to enhance the selectivity and efficiency of the alkylation process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-ethynylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and other oxygenated derivatives.

    Reduction: Saturated derivatives such as 2-butyl-6-ethylnaphthalene.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Butyl-6-ethynylnaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-6-ethynylnaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-6-ethynylnaphthalene is unique due to the specific positioning of the butyl and ethynyl groups on the naphthalene skeleton. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

2-butyl-6-ethynylnaphthalene

InChI

InChI=1S/C16H16/c1-3-5-6-14-8-10-15-11-13(4-2)7-9-16(15)12-14/h2,7-12H,3,5-6H2,1H3

InChI Key

UCSQGMAIQUOSLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C

Origin of Product

United States

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